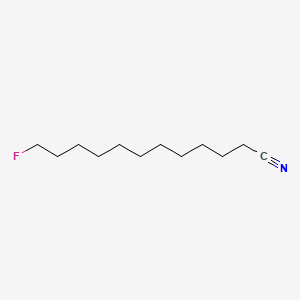
12-Fluorododecanonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Fluorododecanonitrile is an organic compound characterized by the presence of a fluorine atom attached to a dodecanonitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-Fluorododecanonitrile typically involves the fluorination of dodecanonitrile. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow fluorination. This method allows for better control over reaction parameters and can be optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 12-Fluorododecanonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated primary amines.
Substitution: Various substituted fluorododecanonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
12-Fluorododecanonitrile has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitriles and fluorinated compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.
Wirkmechanismus
The mechanism by which 12-Fluorododecanonitrile exerts its effects is primarily through its interactions with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. Fluorine’s high electronegativity and small size allow it to form strong hydrogen bonds and enhance the lipophilicity of the compound, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
12-Chlorododecanonitrile: Similar in structure but with a chlorine atom instead of fluorine.
12-Bromododecanonitrile: Contains a bromine atom, leading to different reactivity and properties.
12-Iodododecanonitrile: Iodine substitution results in distinct chemical behavior compared to fluorine.
Uniqueness: 12-Fluorododecanonitrile is unique due to the specific properties imparted by the fluorine atom. Fluorine’s high electronegativity and ability to form strong bonds make the compound more stable and often more reactive in certain chemical reactions compared to its halogenated counterparts. This uniqueness is leveraged in various applications, particularly in pharmaceuticals, where fluorine can significantly alter the pharmacokinetic and pharmacodynamic profiles of drug molecules.
Eigenschaften
CAS-Nummer |
334-71-4 |
|---|---|
Molekularformel |
C12H22FN |
Molekulargewicht |
199.31 g/mol |
IUPAC-Name |
12-fluorododecanenitrile |
InChI |
InChI=1S/C12H22FN/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-11H2 |
InChI-Schlüssel |
CXKXDUIIHKJROU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCC#N)CCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















